molecular formula C16H14N2O5 B5623094 Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate

Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate

Cat. No.: B5623094
M. Wt: 314.29 g/mol
InChI Key: YXLPXKCMLHKEHE-UHFFFAOYSA-N
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Description

Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate is a substituted benzene derivative featuring two methyl ester groups at the 1- and 3-positions and a pyridine-3-carbonylamino substituent at the 5-position. This compound belongs to a broader class of aromatic dicarboxylates, which are widely studied for their structural versatility in organic synthesis, coordination chemistry, and pharmaceutical applications.

Properties

IUPAC Name

dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-22-15(20)11-6-12(16(21)23-2)8-13(7-11)18-14(19)10-4-3-5-17-9-10/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLPXKCMLHKEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329679
Record name dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346716-96-9
Record name dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzene Core

a) Dimethyl 5-[(2-Methylpentanoyl)amino]benzene-1,3-dicarboxylate (CAS 335397-44-9)
  • Structure: The 5-position substituent is a 2-methylpentanoylamino group instead of pyridine-3-carbonylamino.
  • Key Differences: The aliphatic chain in the 2-methylpentanoyl group reduces aromaticity and may lower thermal stability compared to the pyridine-containing analog. This substitution likely decreases polarity and metal-binding capacity .
b) Dimethyl 5-(4-Oxidanylidene-5H-Furo[3,2-c]pyridin-2-yl)benzene-1,3-dicarboxylate (A1LXQ)
  • Structure: A fused furan-pyridine ring replaces the pyridine-3-carbonylamino group.
  • Such structural complexity is advantageous in materials science or photochemical applications .
c) Dibutyl 5-[(4-Ethoxycarbonylphenyl)diazenyl]benzene-1,3-dicarboxylate
  • Structure : A diazenyl (-N=N-) linker connects the benzene core to a 4-ethoxycarbonylphenyl group. The ester groups are dibutyl rather than dimethyl.
  • Key Differences : The diazenyl group introduces photoresponsive properties, while longer alkyl chains (dibutyl) improve lipophilicity. This compound is relevant in dye chemistry or as a ligand for supramolecular assemblies .
a) Bromination Patterns
  • Dimethyl indole-2,3-dicarboxylates undergo selective bromination at the 5-position due to higher electron density, similar to the reactivity observed in benzene dicarboxylates. However, the pyridine substituent in the target compound may direct electrophilic substitution to alternate positions, depending on its electron-withdrawing effects .
b) Ester Hydrolysis and Coordination Chemistry
  • Hydrolysis of methyl esters in dimethyl benzene-1,3-dicarboxylates generates dicarboxylic acids, which are key ligands in metal-organic frameworks (MOFs). For example, benzene-1,3-dicarboxylate is a common linker in MOFs due to its rigid geometry and strong coordination to metals like cadmium . The pyridine-3-carbonylamino group in the target compound could introduce additional binding sites, enhancing MOF functionality.
a) Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Ben-1)
  • Structure : A dihydropyridine core with nitro and methyl substituents.
  • Comparison : Unlike the target compound, Ben-1’s dihydropyridine structure is redox-active, making it relevant in cardiovascular therapeutics (e.g., calcium channel blockers). The nitro group enhances electron-deficient character, affecting solubility and bioavailability .
b) Pyrrolidine Dicarboxylates
  • Compounds like dimethyl 5-(4-chlorophenyl)-pyrrolidine-3,3-dicarboxylate exhibit high synthetic yields (78–92%), attributed to the rigidity of the pyrrolidine ring. The target compound’s planar benzene core may offer different stereoelectronic effects, influencing reaction pathways .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent at 5-Position Ester Groups Molecular Weight Key Properties/Applications
Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate Pyridine-3-carbonylamino Dimethyl ~331.3 (calc.) Potential MOF ligand, drug synthesis
Dimethyl 5-[(2-methylpentanoyl)amino]benzene-1,3-dicarboxylate (CAS 335397-44-9) 2-Methylpentanoylamino Dimethyl 335.4 (reported) Organic synthesis intermediate
Dibutyl 5-[(4-ethoxycarbonylphenyl)diazenyl]benzene-1,3-dicarboxylate 4-Ethoxycarbonylphenyl-diazenyl Dibutyl 454.5 (reported) Photoresponsive materials, dyes
Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Ben-1) 3-Nitrophenyl (dihydropyridine) Dimethyl 376.3 (reported) Pharmaceutical applications

Table 2: Reactivity Comparison

Reaction Type Target Compound Analogous Compound (Example) Outcome/Selectivity
Electrophilic Substitution Pyridine-3-carbonylamino directs attack Dimethyl indole-2,3-dicarboxylate Bromination at 5-position (indole core)
Ester Hydrolysis Forms benzene-1,3-dicarboxylic acid derivative MOF ligand (benzene-1,3-dicarboxylate) Coordination to Cd²⁺, structural rigidity

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